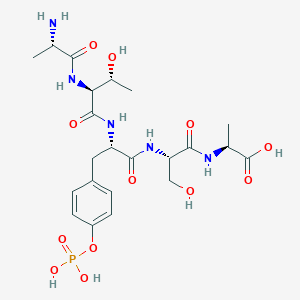
Alanyl-threonyl-phosphotyrosyl-seryl-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanyl-threonyl-phosphotyrosyl-seryl-alanine (ATPYSAA) is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of six amino acids, namely alanine, threonine, phosphotyrosine, serine, and alanine, and is known for its ability to modulate a variety of biological processes.
科学研究应用
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of cancer research. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cancer cells. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Another potential application of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of immunology. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can enhance the immune response by activating T-cells and natural killer cells. This property of Alanyl-threonyl-phosphotyrosyl-seryl-alanine makes it a potential candidate for the development of immunotherapeutic agents.
作用机制
The mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is not fully understood. However, studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can interact with various cellular proteins and enzymes, leading to the modulation of various biological processes. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell growth and differentiation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to interact with the extracellular matrix, leading to the modulation of cell adhesion and migration.
Biochemical and Physiological Effects
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to have various biochemical and physiological effects. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and regulation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
实验室实验的优点和局限性
One of the main advantages of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its ability to modulate various biological processes, making it a potential candidate for the development of therapeutic agents. However, one of the limitations of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its cost and the complexity of its synthesis. Alanyl-threonyl-phosphotyrosyl-seryl-alanine is a relatively complex peptide, and its synthesis requires specialized skills and equipment.
未来方向
There are several future directions for the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine. One of the most significant areas of research is the development of Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics for cancer and immunological diseases. Another area of research is the elucidation of the mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine, which will help in the development of more potent and specific Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics. Additionally, the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine can provide insights into the fundamental biological processes that are involved in cell signaling and regulation.
合成方法
The synthesis of Alanyl-threonyl-phosphotyrosyl-seryl-alanine involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process of SPPS involves the use of a resin-bound amino acid, which is activated by a coupling reagent, and then reacted with the next amino acid in the sequence. The process is repeated until the desired peptide sequence is achieved. The final product is then cleaved from the resin and purified using various chromatographic techniques.
属性
CAS 编号 |
145079-49-8 |
|---|---|
分子式 |
C22H34N5O12P |
分子量 |
591.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H34N5O12P/c1-10(23)18(30)27-17(12(3)29)21(33)25-15(8-13-4-6-14(7-5-13)39-40(36,37)38)19(31)26-16(9-28)20(32)24-11(2)22(34)35/h4-7,10-12,15-17,28-29H,8-9,23H2,1-3H3,(H,24,32)(H,25,33)(H,26,31)(H,27,30)(H,34,35)(H2,36,37,38)/t10-,11-,12+,15-,16-,17-/m0/s1 |
InChI 键 |
AFKGITWXKROKCA-UYFLOSJKSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O |
序列 |
ATXSA |
同义词 |
Ala-Thr-Tyr(P)-Ser-Ala alanyl-threonyl-phosphotyrosyl-seryl-alanine ATTPSA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)